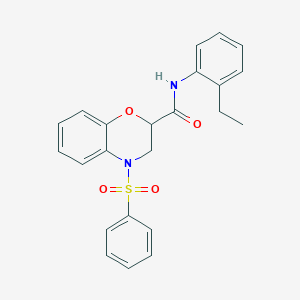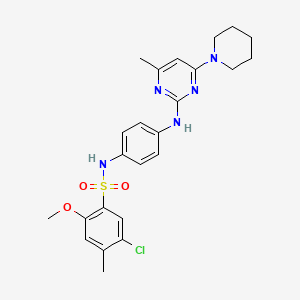![molecular formula C21H24N2O5S B11232852 Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11232852.png)
Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a piperidine ring, a benzylsulfonyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can enhance binding affinity, while the piperidine ring may facilitate interactions with hydrophobic pockets. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(piperidin-1-yl)benzoate: This compound shares the piperidine and benzoate ester moieties but lacks the benzylsulfonyl group.
Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate: This compound is structurally similar but differs in the position of the piperidine substitution.
Uniqueness
Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of the benzylsulfonyl group, in particular, may enhance its potential as a pharmacologically active compound.
Propriétés
Formule moléculaire |
C21H24N2O5S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
methyl 4-[(1-benzylsulfonylpiperidine-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)17-9-11-19(12-10-17)22-20(24)18-8-5-13-23(14-18)29(26,27)15-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H,22,24) |
Clé InChI |
UVUAHYKKLQEWQV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-(4-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232770.png)
![2-(3-cyano-2-methyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide](/img/structure/B11232778.png)
![N-(4-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11232797.png)
![(4-Benzylpiperazin-1-yl){1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11232799.png)
![N-(3-bromophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11232806.png)
![N-(3-Chlorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11232811.png)
![2-(2-Methylpropyl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11232819.png)
![N-[(4-Fluorophenyl)methyl]-2-{[5-(1H-indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11232821.png)
![methyl 4-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}benzoate](/img/structure/B11232823.png)
![N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232836.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B11232843.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide](/img/structure/B11232865.png)

